molecular formula C42H76O4 B13815692 propan-2-yl (9Z,12Z)-octadeca-9,12-dienoate

propan-2-yl (9Z,12Z)-octadeca-9,12-dienoate

Cat. No.: B13815692
M. Wt: 645.0 g/mol
InChI Key: NSSAWJSVYXQOHO-QWZAKQTDSA-N
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Description

Fatty acids, C18-unsaturated, dimers, hydrogenated, di-iso-propyl esters are a class of chemical compounds derived from the hydrogenation of unsaturated fatty acid dimers. These compounds are characterized by their long carbon chains and ester functional groups, which contribute to their unique chemical and physical properties. They are commonly used in various industrial applications due to their stability, flexibility, and resistance to oxidation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of fatty acids, C18-unsaturated, dimers, hydrogenated, di-iso-propyl esters typically involves several key steps:

Industrial Production Methods

Industrial production of these compounds follows similar steps but on a larger scale. The processes are optimized for efficiency and yield, often involving continuous flow reactors and advanced separation techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Fatty acids, C18-unsaturated, dimers, hydrogenated, di-iso-propyl esters can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxygen or ozone in the presence of a catalyst.

    Reduction: Hydrogen gas with a metal catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base or acid catalyst.

Major Products

    Oxidation: Peroxides, alcohols, and carboxylic acids.

    Reduction: Fully saturated fatty acid esters.

    Substitution: Amides, alcohols, and other ester derivatives.

Mechanism of Action

The mechanism of action of fatty acids, C18-unsaturated, dimers, hydrogenated, di-iso-propyl esters involves their interaction with cellular membranes and proteins. Their long carbon chains and ester groups allow them to integrate into lipid bilayers, enhancing membrane fluidity and stability. They can also interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fatty acids, C18-unsaturated, dimers, hydrogenated, di-iso-propyl esters are unique due to their specific esterification with isopropyl alcohol, which imparts distinct physical and chemical properties. This makes them particularly suitable for applications requiring high stability and resistance to oxidation .

Properties

Molecular Formula

C42H76O4

Molecular Weight

645.0 g/mol

IUPAC Name

propan-2-yl (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/2C21H38O2/c2*1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20(2)3/h2*8-9,11-12,20H,4-7,10,13-19H2,1-3H3/b2*9-8-,12-11-

InChI Key

NSSAWJSVYXQOHO-QWZAKQTDSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC(C)C.CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC(C)C

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC(C)C.CCCCCC=CCC=CCCCCCCCC(=O)OC(C)C

Origin of Product

United States

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